molecular formula C14H16N2O B15095774 6-(2-Isopropylphenoxy)pyridin-3-amine

6-(2-Isopropylphenoxy)pyridin-3-amine

Cat. No.: B15095774
M. Wt: 228.29 g/mol
InChI Key: AWBOSFGMBQKWOB-UHFFFAOYSA-N
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Description

6-(2-Isopropylphenoxy)pyridin-3-amine is an organic compound with the molecular formula C14H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a phenoxy group substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Isopropylphenoxy)pyridin-3-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-isopropylphenol, which is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then subjected to amination reactions using ammonia or primary amines to introduce the amine group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Isopropylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, phenoxy derivatives, and various amine compounds .

Scientific Research Applications

6-(2-Isopropylphenoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Isopropylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes or pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Isopropylphenoxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

6-(2-propan-2-ylphenoxy)pyridin-3-amine

InChI

InChI=1S/C14H16N2O/c1-10(2)12-5-3-4-6-13(12)17-14-8-7-11(15)9-16-14/h3-10H,15H2,1-2H3

InChI Key

AWBOSFGMBQKWOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)N

Origin of Product

United States

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